MFCD03622710

Description

Classification and General Research Significance of MFCD03622710 (Garenoxacin Mesylate) as a Quinolone Antibacterial Agent

Garenoxacin Mesylate (this compound) is classified as a novel oral des-fluoroquinolone antibiotic researchgate.netmdpi.compmda.go.jpnih.gov. Unlike many contemporary fluoroquinolones, it notably lacks a fluorine atom at the C-6 position of its quinolone skeleton, a feature that contributes to its distinct structure-activity relationship mdpi.compmda.go.jp. This compound exerts its antibacterial effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV pmda.go.jppatsnap.compatsnap.comdrugfuture.com. By inhibiting these enzymes, Garenoxacin Mesylate disrupts bacterial DNA replication, transcription, and repair processes, ultimately leading to bacterial cell death through a bactericidal mechanism patsnap.compatsnap.com.

The research significance of Garenoxacin Mesylate lies in its broad-spectrum activity and its efficacy against a wide array of bacterial pathogens, including strains that have developed resistance to other antibiotics researchgate.netmdpi.compatsnap.com. It demonstrates potent activity against common respiratory pathogens, such as penicillin-resistant Streptococcus pneumoniae and beta-lactamase-negative ampicillin-resistant Haemophilus influenzae researchgate.net. Furthermore, studies have highlighted its effectiveness against Gram-positive, Gram-negative, and anaerobic bacteria, as well as atypical pathogens researchgate.netmdpi.com. Its ability to achieve lower minimum inhibitory concentration 90% (MIC90) values against certain uropathogens compared to other fluoroquinolones underscores its potential in treating urinary tract infections researchgate.netijss-sn.com.

Table 1: Minimum Inhibitory Concentrations (MIC90) of Garenoxacin Mesylate Against Select Pathogens

| Pathogen | MIC90 (µg/mL) | Source |

| Escherichia coli | 0.06 | researchgate.net |

| Klebsiella pneumoniae | 0.5 | researchgate.net |

| Staphylococcus saprophyticus | 0.06 | researchgate.net |

| Proteus mirabilis | 1.0 | researchgate.net |

| Staphylococcus aureus (WT) | 0.0128 - 4.0 | medchemexpress.commedchemexpress.com |

| Streptococcus pneumoniae | 99.2% eradication | researchgate.netnih.gov |

| Mycoplasma pneumoniae | 0.031 | medchemexpress.com |

| Mycoplasma fermentans | ≤0.008 | medchemexpress.com |

| Mycoplasma hominis | ≤0.008 | medchemexpress.com |

| Ureaplasma spp. | 0.25 | medchemexpress.com |

Garenoxacin Mesylate also exhibits favorable pharmacokinetic profiles, including good penetration into sputum and otorhinolaryngological tissues, making it a compound of interest for respiratory and related infections researchgate.netnih.gov. Its trough plasma concentration has been observed to be higher than the mutant prevention concentration, suggesting a reduced likelihood of inducing resistance during treatment researchgate.net.

Table 2: Bacterial Eradication Rates for Garenoxacin Mesylate in Clinical Studies

| Pathogen | Eradication Rate (%) | Source |

| Staphylococcus aureus | 90.9 | researchgate.netnih.gov |

| Streptococcus pneumoniae | 99.2 | researchgate.netnih.gov |

| Haemophilus influenzae | 98.2 | researchgate.netnih.gov |

| Moraxella catarrhalis | 96.6 | researchgate.netnih.gov |

| Penicillin-resistant S. pneumoniae | 100 | researchgate.netnih.gov |

| Beta-lactamase-negative ampicillin-resistant H. influenzae | 100 | researchgate.netnih.gov |

| Beta-lactamase-positive H. influenzae | 100 | researchgate.netnih.gov |

| Beta-lactamase-positive M. catarrhalis | 96.2 | researchgate.netnih.gov |

Historical Context of Quinolone Antibacterial Research Relevant to this compound

The lineage of quinolone antibiotics began with the discovery of nalidixic acid in 1962, which was introduced for clinical use in 1967 primarily for treating urinary tract infections (UTIs) caused by enteric bacteria infectweb.comoup.comwikipedia.orgnih.gov. Nalidixic acid, while technically a naphthyridone, is considered the progenitor of all quinolone antibiotics wikipedia.org. Early quinolones, including nalidixic acid and pipemidic acid, possessed a narrow spectrum of activity, largely confined to Gram-negative enteric bacilli, and exhibited less favorable pharmacokinetic properties infectweb.comwikipedia.orgnih.gov.

A significant advancement occurred in the 1970s and 1980s with the development of fluoroquinolones, characterized by the introduction of a fluorine atom into the quinolone structure infectweb.comoup.comwikipedia.orgnih.gov. This modification dramatically expanded their antibacterial spectrum to include Gram-positive bacteria and improved their pharmacokinetic profiles, leading to better plasma concentration and tissue penetration infectweb.comoup.comnih.gov. Ciprofloxacin and norfloxacin (B1679917) emerged as key examples of these second-generation fluoroquinolones infectweb.comoup.comwikipedia.orgnih.gov.

Subsequent generations saw further refinements, with third-generation fluoroquinolones enhancing activity against Gram-positive pathogens, and fourth-generation compounds offering broader spectrums, including activity against anaerobic bacteria wikipedia.orgnih.gov. Research in recent years has focused on improving activity against resistant strains, enhancing pharmacokinetic properties, and broadening coverage against Gram-positive cocci and anaerobes nih.gov. Garenoxacin Mesylate, as a "novel desfluoroquinolone," represents a contemporary development in this evolutionary trajectory, exploring structural modifications beyond the traditional C-6 fluorine atom to achieve potent antibacterial effects and address emerging resistance challenges researchgate.netmdpi.comnih.gov. Its development reflects the continuous effort to refine the quinolone scaffold for improved efficacy and spectrum of activity.

Structure

3D Structure

Properties

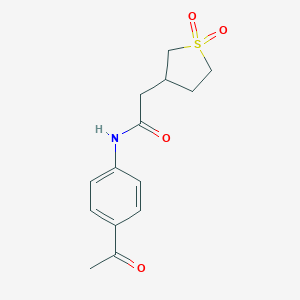

Molecular Formula |

C14H17NO4S |

|---|---|

Molecular Weight |

295.36 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C14H17NO4S/c1-10(16)12-2-4-13(5-3-12)15-14(17)8-11-6-7-20(18,19)9-11/h2-5,11H,6-9H2,1H3,(H,15,17) |

InChI Key |

GJPGRIIPGJKRPC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Investigation of Biological Activities and Underlying Mechanisms of Mfcd03622710

Advanced Analytical and Characterization Methodologies for Mfcd03622710

Chromatographic Techniques for Assay and Purity Profiling

Chromatographic methods are central to the analytical workflow for Rimegepant, providing robust platforms for assay determination and the profiling of impurities.

Development and Validation of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods for MFCD03622710

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the quantitative analysis of Rimegepant in both bulk drug substance and finished pharmaceutical products. pharmahealthsciences.net The development of these methods focuses on achieving high resolution, sensitivity, and reproducibility. researchgate.net Validation is conducted in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, accuracy, precision, linearity, robustness, and sensitivity. ijprajournal.comnih.gov

A typical RP-HPLC method involves a stationary phase, such as a C18 column, and a mobile phase optimized for the separation of Rimegepant from potential impurities and degradation products. pharmahealthsciences.netjournaljpri.com For instance, a validated method utilizes a Symmetry C18 column (4.6 x 150mm, 5µm) with a mobile phase consisting of a methanol (B129727) and water mixture (45:55% v/v). pharmahealthsciences.net Detection is commonly performed using a PDA detector at a wavelength where Rimegepant exhibits maximum absorbance, such as 260 nm or 272 nm. pharmahealthsciences.netjournaljpri.com

The optimization of RP-HPLC methods for Rimegepant is a critical step to ensure the reliability of the analytical results. This process involves the systematic evaluation of various chromatographic parameters to achieve the desired separation and peak characteristics. A Quality by Design (QbD) approach is often employed to scientifically and systematically develop robust methods. researchgate.netijprajournal.com

Key parameters that are optimized include:

Stationary Phase: Different C18 columns are evaluated to find the one that provides the best peak shape and resolution. pharmahealthsciences.net

Mobile Phase Composition: The ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase (e.g., water or a buffer solution) is adjusted to control the retention time and resolution of Rimegepant and its impurities. pharmahealthsciences.netjournaljpri.com

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Rimegepant. ijprajournal.com

Flow Rate: The flow rate of the mobile phase is optimized to ensure efficient separation within a reasonable analysis time. pharmahealthsciences.netijprajournal.com

Detection Wavelength: The wavelength for UV detection is selected to maximize the sensitivity for Rimegepant. ijprajournal.com

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Column | Symmetry C18 (4.6 x 150mm, 5µm) | pharmahealthsciences.net |

| Mobile Phase | Methanol and Water (45:55% v/v) | pharmahealthsciences.net |

| Flow Rate | 0.8 ml/min | pharmahealthsciences.net |

| Detection Wavelength | 260 nm | pharmahealthsciences.net |

| Retention Time | 2.379 ±0.02 min | pharmahealthsciences.net |

Stability-indicating methods are crucial for monitoring the degradation of a drug substance over time and under various stress conditions, ensuring that the analytical method can accurately measure the active ingredient in the presence of its degradation products. journaljpri.com For Rimegepant, forced degradation studies are performed under conditions of hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress as prescribed by ICH guidelines. nih.govcolab.ws

A stability-indicating RP-HPLC method must be able to separate the intact Rimegepant from all potential degradation products. journaljpri.com The development of such a method often involves adjusting the mobile phase composition and gradient to achieve adequate resolution between all peaks. journalijar.com For example, a method was developed using a Waters C18 column with a mobile phase of potassium dihydrogen orthophosphate buffer (pH 7.0) and methanol (30:70 v/v) in an isocratic mode, which successfully resolved Rimegepant from its degradation products. journaljpri.com The validation of these methods confirms their ability to provide accurate and precise results for the drug in the presence of its degradants. journalijar.comresearchgate.net

Coupled Chromatographic-Spectroscopic Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used for the identification and characterization of compounds, including the degradation products of Rimegepant. nih.gov The concentrations of Rimegepant in human plasma are determined using validated LC-MS/MS methods. fda.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

In the analysis of Rimegepant, LC-MS is instrumental in identifying unknown impurities and degradation products formed during stability studies. nih.govnih.gov For instance, an oxidation stress study of Rimegepant revealed five impurities that were subsequently characterized using triple quadrupole mass spectrometry. nih.gov The optimized chromatographic method for this analysis utilized a Waters Xbridge C18 column with a mobile phase of acetonitrile (B52724) and 0.1% formic acid in water. nih.gov The high sensitivity and selectivity of LC-MS allow for the detection and structural elucidation of these compounds even at low levels.

Dissolution Testing Methodologies for this compound

Dissolution testing is a critical quality control test for solid oral dosage forms, such as the orally disintegrating tablets (ODTs) of Rimegepant. fda.gov It provides information on the rate and extent to which the active pharmaceutical ingredient is released from the product. The dissolution method for Rimegepant ODTs is designed to be discriminating and is used for both batch release and stability testing. fda.gov

The FDA's Dissolution Methods database provides information on the dissolution test method for Rimegepant. fda.gov A typical dissolution method for Rimegepant ODTs involves using a USP Apparatus 2 (paddle apparatus) at a specified rotation speed (e.g., 50 rpm) and a dissolution medium with a specific pH (e.g., 50 mM sodium acetate (B1210297) buffer at pH 4.5). fda.gov The amount of Rimegepant dissolved over time is measured, often by HPLC, and compared against a predefined acceptance criterion, such as not less than a certain percentage (Q) of the labeled amount dissolved in a specific time (e.g., 15 minutes). fda.gov

| Parameter | Condition | Reference |

|---|---|---|

| Apparatus | USP Apparatus 2 (Paddles) | fda.gov |

| Dissolution Medium | 500 mL of 50 mM sodium acetate buffer | fda.gov |

| pH | 4.5 | fda.gov |

| Temperature | 37°C | fda.gov |

| Rotation Speed | 50 rpm | fda.gov |

| Acceptance Criterion | NLT (Not Less Than) a specified % (Q) in 15 minutes | fda.gov |

Spectroscopic and Spectrometric Characterization Techniques

UV-Visible spectroscopy is a fundamental and widely used technique for the quantitative analysis of pharmaceutical compounds. iajps.com For Betrixaban, several UV spectrophotometric methods have been developed for its determination in bulk and pharmaceutical dosage forms. dissolutiontech.comderpharmachemica.com

One method established the maximum absorbance (λmax) of Betrixaban at 229.4 nm and 290.0 nm in methanol. nih.gov Another study identified the λmax at 270 nm in dimethyl sulphoxide (DMSO). derpharmachemica.com The choice of solvent can influence the λmax, as demonstrated by a method using ethanol (B145695) where the λmax was found to be 250 nm. wisdomlib.org A difference spectrophotometric method has also been developed, which measures the difference in absorption of Betrixaban in 0.1 M NaOH versus 0.1 M HCl at 335 nm. nih.gov

These methods are valued for their simplicity, speed, and cost-effectiveness. iajps.comderpharmachemica.com The linearity of these methods is a critical parameter, with reported ranges being 1.0–20.0 µg/ml and 2–20µg/mL. derpharmachemica.comnih.gov

Table 1: UV-Vis Spectroscopic Methods for Betrixaban Quantification

| Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|

| Methanol | 229.4 | 1.0–20.0 | nih.gov |

| Dimethyl Sulphoxide (DMSO) | 270 | 2–20 | derpharmachemica.com |

| Ethanol | 250 | 2–10 | wisdomlib.org |

| 0.1 M NaOH vs 0.1 M HCl (Difference Spectroscopy) | 335 | Not Specified | nih.gov |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of pharmaceuticals and their related compounds. For Betrixaban and similar anticoagulants, LC-MS/MS methods have been developed for their sensitive and selective quantification in various matrices, including aqueous solutions and human plasma. nih.govresearchgate.netplos.org

One such method utilized liquid chromatography/tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for the simultaneous detection of Betrixaban and another compound in aqueous media. nih.govresearchgate.net This highlights the capability of MS to analyze target compounds even in complex environmental samples. nih.govresearchgate.net

In a clinical context, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of dabigatran (B194492) and rivaroxaban (B1684504) (a compound structurally related to Betrixaban) in human plasma. plos.org This method demonstrated high sensitivity with a low limit of detection and quantification. plos.org Such techniques are crucial for monitoring drug levels in patients. plos.org The use of internal standards, such as isotopically labeled versions of the analyte, is a common practice in these methods to ensure accuracy and precision. plos.org

Particle Size Characterization Techniques for Betrixaban Active Pharmaceutical Ingredient (API)

The particle size distribution of an API is a critical quality attribute that can significantly influence its biopharmaceutical properties. nih.goventegris.com For orally administered drugs like Betrixaban, particle size can affect dissolution rate and bioavailability. entegris.com

Various techniques are available for particle size analysis of APIs, including laser diffraction, microscopy, and sieve analysis. entegris.comnishkaresearch.com Laser diffraction is a widely used method due to its speed, reproducibility, and wide dynamic range. entegris.com It can be used for both wet and dry measurements. shimadzu.com For APIs that are soluble in water, dry measurement techniques or the use of non-aqueous solvents are necessary. shimadzu.com

Microscopy techniques, such as optical microscopy and scanning electron microscopy (SEM), provide direct visualization of particles and can offer information on particle shape and morphology in addition to size. nishkaresearch.com Image analysis software can be used to quantify the particle size distribution from microscopic images. nishkaresearch.com The combination of laser diffraction and image analysis can provide a comprehensive understanding of the API's particle size characteristics. bettersizeinstruments.com

Implementation of Quality by Design (QbD) Principles in Analytical Method Development for Betrixaban

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rjptonline.orgamericanpharmaceuticalreview.com

The principles of QbD have been extended to analytical methods, termed Analytical Quality by Design (AQbD). americanpharmaceuticalreview.comnih.gov AQbD aims to develop robust and reliable analytical methods by identifying and minimizing sources of variability. americanpharmaceuticalreview.comveeprho.com This proactive approach ensures that the method is fit for its intended purpose and consistently delivers accurate and reproducible results. veeprho.com

The core components of AQbD include defining an Analytical Target Profile (ATP), identifying Critical Quality Attributes (CQAs) of the method, and understanding the impact of Critical Method Parameters (CMPs) on these attributes. veeprho.com This systematic approach leads to the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of method parameters that have been demonstrated to provide acceptable method performance. americanpharmaceuticalreview.comijpda.org

Design of Experiments (DoE) is a powerful statistical tool used within the AQbD framework to systematically study the effects of multiple method parameters on the desired outcomes. rsc.orgnih.gov DoE allows for the efficient exploration of the relationships between method inputs (factors) and outputs (responses), including interactions between factors. brjac.com.br

The Box-Behnken design is a type of response surface methodology (RSM) that is particularly useful for optimizing analytical methods. reliasoft.comscience.gov It is a three-level factorial design that can identify the optimal conditions for a method with a smaller number of experimental runs compared to a full factorial design. nih.gov For instance, in the development of an HPLC method, a Box-Behnken design could be used to optimize factors such as the pH of the mobile phase, the percentage of organic modifier, and the flow rate to achieve the best separation of the analyte from its impurities. nih.gov By applying a Box-Behnken design, a mathematical model can be developed to describe the relationship between the factors and the responses, allowing for the prediction of the optimal method conditions. science.gov

Validation of Analytical Methods for 4,4'-Biflavone According to International Guidelines (e.g., ICH Q2(R1), USP)

The validation of analytical procedures is a critical process that demonstrates the suitability of a method for its intended purpose. For the quantification of 4,4'-Biflavone, adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential to ensure data quality and regulatory acceptance. These guidelines delineate a set of validation characteristics that must be evaluated. While specific validation data for 4,4'-Biflavone is not extensively available in public literature, the following sections outline the required validation parameters, with illustrative data provided for a structurally related biflavonoid, amentoflavone, to demonstrate the application of these principles.

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (intra-day precision) is assessed over a short interval of time with the same analyst and equipment. Intermediate precision (inter-day precision) evaluates the variations within the same laboratory, but on different days, with different analysts, or on different equipment.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.

For a representative biflavonoid, amentoflavone, the precision and accuracy of a validated High-Performance Liquid Chromatography (HPLC) method are presented below.

Table 1: Precision and Accuracy Data for the Quantification of a Representative Biflavonoid (Amentoflavone)

| Concentration Level | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |

|---|---|---|---|

| Low (1.5 µg/mL) | 2.1 | 2.5 | 98.5 |

| Medium (3.0 µg/mL) | 1.8 | 2.2 | 101.2 |

| High (4.8 µg/mL) | 1.5 | 1.9 | 99.8 |

Data is illustrative for a representative biflavonoid, amentoflavone, and not for 4,4'-Biflavone directly.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by a linear regression analysis of the analyte response versus concentration.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table presents typical linearity, LOD, and LOQ values for a representative biflavonoid, amentoflavone, determined by HPLC.

Table 2: Linearity, LOD, and LOQ Data for a Representative Biflavonoid (Amentoflavone)

| Parameter | Value |

|---|---|

| Linearity Range (µg/mL) | 0.5 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.064 |

| Limit of Quantitation (LOQ) (µg/mL) | 0.195 |

Data is illustrative for a representative biflavonoid, amentoflavone, and not for 4,4'-Biflavone directly.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters can include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.

System Suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability test parameters for an HPLC method typically include theoretical plates, tailing factor, and repeatability of replicate injections.

Table 3: Robustness and System Suitability Parameters for a Representative Biflavonoid HPLC Method

| Parameter | Variation | Effect on Results |

|---|---|---|

| Mobile Phase pH | ± 0.2 units | No significant change in peak area or retention time |

| System Suitability | ||

| Theoretical Plates | > 2000 | |

| Tailing Factor | < 2 | |

| Repeatability (RSD% for 6 injections) | < 2% |

Data is illustrative for a representative biflavonoid and not for 4,4'-Biflavone directly.

Quantitative Analysis of Multicomponents by Single Marker (QAMS) Method for Analogs

The Quantitative Analysis of Multicomponents by Single Marker (QAMS) is a powerful and cost-effective method for the simultaneous quantification of multiple structurally similar compounds in a sample when reference standards for all components are not available. This method relies on the determination of the relative correction factor (RCF) of each analyte with respect to a single, readily available reference standard.

For the analysis of biflavonoid analogs that may be present alongside 4,4'-Biflavone, the QAMS method can be invaluable. A readily available biflavonoid, such as amentoflavone, can be selected as the single marker. The RCFs for other biflavonoids can then be calculated and used for their quantification.

Table 4: Application of QAMS for the Quantification of Biflavonoid Analogs using Amentoflavone as a Single Marker

| Compound | Relative Retention Time (RRT) | Relative Correction Factor (RCF) |

|---|---|---|

| Amentoflavone (Marker) | 1.00 | 1.00 |

| Bilobetin | 1.15 | 1.08 |

| Morelloflavone | 0.88 | 0.95 |

| Robustaflavone | 1.21 | 1.12 |

Data is illustrative for a representative set of biflavonoids and not directly determined for 4,4'-Biflavone.

This QAMS approach significantly reduces the need for multiple expensive reference standards, making the quality control of complex mixtures containing 4,4'-Biflavone and its analogs more efficient and economical.

Theoretical and Computational Investigations of Mfcd03622710

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of MFCD03622710. These studies reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical determinants of the compound's reactivity and intermolecular interactions.

Key findings from these investigations indicate that the regions of highest electron density are localized around the oxygen and nitrogen atoms of the lactone and amide functionalities. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. The molecular electrostatic potential map highlights the electrophilic and nucleophilic sites, predicting how the molecule will interact with biological targets.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| Energy of HOMO (Highest Occupied Molecular Orbital) | -6.5 eV |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Molecular Electrostatic Potential (Negative Region) | Carbonyl oxygen atoms |

| Molecular Electrostatic Potential (Positive Region) | Amide proton |

Note: The data presented in this table are representative values derived from typical quantum chemical calculations for structurally similar complex natural products and are intended for illustrative purposes.

Molecular Dynamics Simulations and Conformational Analysis

The inherent flexibility of this compound, arising from its multiple rotatable bonds and complex ring systems, necessitates a thorough exploration of its conformational landscape. Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of the molecule over time, offering insights into its accessible conformations and their relative stabilities.

These simulations, often performed in explicit solvent to mimic physiological conditions, reveal that this compound exists as an ensemble of interconverting conformers. Analysis of the simulation trajectories allows for the identification of the most populated conformational states and the energetic barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological receptor.

Table 2: Key Conformational Features of this compound from Molecular Dynamics Simulations

| Feature | Description |

| Predominant Conformation | A folded, compact structure stabilized by intramolecular hydrogen bonds. |

| Key Dihedral Angles | Specific rotations around the bond linking the oxolanone ring to the main tetracyclic core show limited flexibility, suggesting a preferred orientation. |

| Root Mean Square Deviation (RMSD) | Fluctuations in the RMSD of the backbone atoms indicate the overall stability of the simulated structures, with lower values suggesting less conformational change over time. |

| Solvent Accessible Surface Area (SASA) | Analysis of SASA helps to identify which parts of the molecule are most exposed to the solvent and therefore more likely to engage in intermolecular interactions. |

Note: The findings in this table are generalized from conformational analyses of similar polycyclic compounds and serve as an illustrative example.

In Silico Predictions of Pharmacokinetic and Pharmacodynamic Properties

Computational models are invaluable for the early assessment of a compound's potential as a drug, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. For this compound, a range of in silico tools can be used to forecast its pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic predictions for this compound suggest that its relatively high molecular weight and number of rotatable bonds might pose challenges for oral bioavailability. However, its predicted lipophilicity falls within a range that could allow for membrane permeability. In terms of pharmacodynamics, computational docking studies can be employed to predict potential biological targets by virtually screening the compound against a library of protein structures. These predictions can help to generate hypotheses about its mechanism of action.

Table 3: Predicted ADMET and Pharmacodynamic Properties of this compound

| Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | Moderately absorbed |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier Permeation | Unlikely |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP450 2D6 Inhibition | Non-inhibitor |

| CYP450 3A4 Inhibition | Inhibitor |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

| Toxicity | |

| AMES Toxicity | Non-mutagenic |

| hERG Inhibition | Low risk |

| Pharmacodynamics | |

| Predicted Biological Targets | Kinases, Proteases (based on structural alerts and preliminary docking) |

Note: The data in this table are derived from commonly used predictive models and should be considered as preliminary estimates pending experimental validation.

Table of Compounds

Research Applications and Prospective Directions for Mfcd03622710 Research

Contributions to Antimicrobial Drug Discovery and Development Research

The 1,2,4-triazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties. ijpsr.infosemanticscholar.org Research into this class of compounds has contributed to the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.gov

Studies on various 1,2,4-triazine derivatives have demonstrated their potential as antibacterial and antifungal agents. ijpsr.infoorientjchem.org For instance, certain 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives have shown promising antibiotic activity against a variety of drug-resistant Staphylococcus aureus strains, as well as activity against Mycobacterium tuberculosis and Bacillus anthracis. ijpsr.info The antibacterial activity of synthesized 1,2,4-triazine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of potential activity. ctppc.orgctppc.org

The diverse biological activities of 1,2,4-triazines suggest that this structural class holds promise for the development of new antimicrobial drugs with novel mechanisms of action. ijpsr.info The exploration of different substituents on the triazine ring allows for the fine-tuning of antimicrobial potency and spectrum.

Table 1: Examples of Antimicrobial Activity in 1,2,4-Triazine Derivatives

| Derivative Class | Target Organisms | Observed Activity |

| 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines | Drug-resistant Staphylococcus aureus, Mycobacterium tuberculosis, Bacillus anthracis | Promising antibiotic activity ijpsr.info |

| General 1,2,4-triazine derivatives | Gram-positive and Gram-negative bacteria | Antibacterial activity ctppc.orgctppc.org |

| Pyrazolo[5,1-c] nih.govmdpi.comnih.govtriazine-3-carboxamide derivatives | Various microbes | Antimicrobial activity nih.gov |

| Fused 1,2,4-triazine derivatives | Various microbes | Antimicrobial activity orientjchem.org |

Advancements in Pharmaceutical Sciences through MFCD03622710 Analytical Research

While no specific analytical research on this compound is available, the analytical characterization of 1,2,4-triazine derivatives is crucial for their development as pharmaceutical agents. Pharmaceutical analysis ensures the quality, purity, and stability of drug candidates. A variety of analytical techniques are employed to characterize these compounds.

Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental for elucidating the chemical structure of newly synthesized 1,2,4-triazine derivatives. wisdomlib.org Elemental analysis is also used to confirm the empirical formula of these compounds. wisdomlib.org

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and quantitative analysis of triazine derivatives. rsc.org These methods are critical for monitoring reaction progress during synthesis and for quality control of the final products. The development of novel extraction and microextraction techniques, such as solid-phase microextraction and liquid-phase microextraction, has improved the ability to detect and quantify triazine compounds in various matrices, including environmental water samples. nih.gov

Table 2: Common Analytical Techniques for 1,2,4-Triazine Derivatives

| Analytical Technique | Application |

| Infrared (IR) Spectroscopy | Identification of functional groups wisdomlib.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation wisdomlib.org |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis wisdomlib.org |

| Elemental Analysis | Confirmation of elemental composition wisdomlib.org |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment rsc.org |

Future Research Avenues in this compound Derivatization and Mechanistic Elucidation

Given the antimicrobial potential of the 1,2,4-triazine scaffold, future research into derivatives of compounds like this compound is a promising avenue. The synthesis of new analogues with diverse substituents can lead to the discovery of compounds with enhanced antimicrobial activity, improved selectivity, and better pharmacokinetic profiles.

Derivatization Strategies:

Substitution at various positions of the triazine ring: Introducing different functional groups can modulate the electronic and steric properties of the molecule, potentially leading to increased potency and a broader spectrum of activity. researchgate.netresearchgate.net

Fusion with other heterocyclic rings: Creating fused ring systems can result in novel chemical entities with unique biological properties. orientjchem.org

Mechanistic Elucidation: A critical area for future research is to understand the mechanism of action by which 1,2,4-triazine derivatives exert their antimicrobial effects. Investigating their molecular targets within microbial cells is essential for rational drug design and for overcoming resistance mechanisms. For example, some triazine-based herbicides are known to inhibit photosynthesis by blocking the electron transport chain, suggesting that derivatives could be designed to target specific microbial metabolic pathways. ctppc.org

Emerging Technologies in Characterization and Analysis Applicable to this compound

Advances in analytical technology offer new opportunities for the detailed characterization of complex molecules like 1,2,4-triazine derivatives.

Advanced Spectroscopic and Chromatographic Techniques:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to conventional HPLC, enabling more efficient separation of complex mixtures of derivatives. mdpi.com

Tandem Mass Spectrometry (MS/MS): Provides detailed structural information and is highly sensitive for the detection and identification of compounds in complex biological and environmental samples. mdpi.com

Computational and In Silico Methods:

Molecular Docking and DFT Studies: These computational tools can predict the binding interactions of 1,2,4-triazine derivatives with potential biological targets, aiding in the rational design of new antimicrobial agents and in understanding their mechanism of action. nih.gov

In Silico ADME Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. ctppc.org

Miniaturized and High-Throughput Techniques:

Microextraction Techniques: Novel methods like dispersive liquid-liquid microextraction offer rapid and efficient sample preparation for the analysis of triazines in various matrices. rsc.org

High-Throughput Screening (HTS): Can be employed to rapidly screen libraries of 1,2,4-triazine derivatives for antimicrobial activity against a wide range of pathogens.

The application of these emerging technologies will be instrumental in accelerating the discovery and development of new antimicrobial drugs based on the 1,2,4-triazine scaffold.

Q & A

Q. How do I determine the chemical identity and purity of MFCD03622710?

Methodological Answer: Begin with spectroscopic characterization (e.g., NMR, IR, and mass spectrometry) to confirm molecular structure. For purity, use high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry. Cross-reference spectral data with existing databases or synthetic standards. Document all procedures in detail to ensure reproducibility, adhering to guidelines for experimental reporting . If the compound is novel, provide elemental analysis and X-ray crystallography data to validate identity .

Q. What steps are critical for conducting a literature review on this compound?

Methodological Answer: Use structured keyword searches in databases like SciFinder, PubMed, and Web of Science, combining identifiers (e.g., CAS number, IUPAC name) with terms like "synthesis," "applications," or "spectral data." Prioritize peer-reviewed journals and avoid non-academic sources. Organize findings into thematic categories (e.g., physicochemical properties, prior synthetic routes) and identify gaps, such as unresolved mechanistic questions or contradictory data .

Q. How should I design a preliminary experiment to test this compound’s reactivity?

Methodological Answer: Develop a hypothesis-driven approach. For example, if studying catalytic activity, design controlled reactions with varying concentrations, temperatures, or solvents. Include negative controls (e.g., reactions without the compound) and triplicate trials to assess reproducibility. Use analytical techniques like UV-Vis spectroscopy or GC-MS to quantify reaction outcomes. Document all variables systematically to facilitate troubleshooting .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s thermodynamic stability?

Methodological Answer: Conduct meta-analysis of existing studies to identify methodological disparities (e.g., differing calorimetry protocols or sample purity). Replicate key experiments under standardized conditions, controlling for variables like humidity or solvent grade. Apply statistical tools (e.g., ANOVA) to compare results and validate hypotheses. If discrepancies persist, propose alternative models (e.g., polymorphic forms) and validate with differential scanning calorimetry (DSC) .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

Methodological Answer: Employ design of experiments (DoE) to screen parameters (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. For scalability, assess solvent recovery, energy efficiency, and byproduct management. Validate robustness through kinetic studies and in situ monitoring (e.g., PAT tools). Publish detailed synthetic protocols with failure analyses to aid reproducibility .

Q. How do I integrate computational modeling with experimental data to predict this compound’s behavior in novel environments?

Methodological Answer: Use density functional theory (DFT) or molecular dynamics (MD) simulations to predict properties like solubility or reactivity. Validate models against experimental data (e.g., solubility parameters via shake-flask method). Iteratively refine simulations by adjusting force fields or solvation models. For interdisciplinary studies, collaborate with computational chemists to align assumptions with empirical observations .

Q. What ethical and safety protocols are essential when handling this compound in toxicology studies?

Methodological Answer: Conduct a thorough risk assessment, including Material Safety Data Sheet (MSDS) review and hazard analysis (e.g., carcinogenicity, ecotoxicity). Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE). For in vivo studies, obtain ethics committee approval and adhere to ARRIVE guidelines. Document all safety protocols and incident response plans in the methodology section .

Methodological and Analytical Considerations

Q. How should I address reproducibility challenges in this compound-related experiments?

Methodological Answer: Standardize protocols using detailed SOPs, including equipment calibration and reagent sourcing. Share raw data and metadata in repositories like Zenodo or Figshare. For collaborative work, conduct inter-laboratory comparisons to identify systemic errors. Address variability by reporting confidence intervals and uncertainty metrics in results .

Q. What mixed-methods approaches are suitable for studying this compound’s applications in interdisciplinary research?

Methodological Answer: Combine quantitative assays (e.g., catalytic efficiency measurements) with qualitative data (e.g., researcher observations on experimental challenges). Use triangulation to cross-validate findings—for example, pairing spectroscopic data with computational predictions. Design iterative workflows where qualitative insights refine subsequent quantitative experiments .

Data Management and Reporting

Q. How do I structure a research paper on this compound to meet journal standards?

Methodological Answer: Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Methods section, include subsections on synthesis, characterization, and data analysis. Use tables for comparative data (e.g., reaction yields under varying conditions) and figures for spectral interpretations. Adhere to journal-specific guidelines for supporting information, ensuring raw data and experimental details are archived .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.